N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride
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Overview
Description
GSK-894490A is a non-peptide ghrelin receptor agonist. GSK-894490A crosses the blood/brain barrier and elicit pro-cognitive effects in recognition and spatial learning and memory tests. It may be of great interest as a potential drug target for therapeutic approaches to treat diseases affecting cognition.
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258 is a notable example of a DNA minor groove binder with a structure similar to the queried compound. It's known for strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Due to this property, Hoechst derivatives, including those similar to the queried compound, have found extensive use in fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and analysis of nuclear DNA content values in flow cytometry. Moreover, these derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating their significance in rational drug design and molecular studies for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Novel Synthesis and Pharmaceutical Impurities
Research on the synthesis of pharmaceuticals and their impurities is another area of application. For instance, omeprazole, a proton pump inhibitor, and its pharmaceutical impurities have been synthesized using novel methods, offering insights into the development of proton pump inhibitors. Such research emphasizes understanding the formation of pharmaceutical impurities during the synthesis process, which is critical for quality control and ensuring the safety and efficacy of pharmaceutical products (Saini, Majee, Chakraborthy & Salahuddin, 2019).
Carcinogenicity Studies
The queried compound's analogues have been studied for their potential carcinogenicity. For example, thiophene analogues of known carcinogens have been synthesized and evaluated, providing insights into the potential carcinogenicity of structurally new compounds and the importance of establishing reliable in vitro predictions of carcinogenicity for these compounds (Ashby, Styles, Anderson & Paton, 1978).
Spectrophotometric Estimation
Spectrophotometric methods have been employed for the simultaneous estimation of drugs like esomeprazole and naproxen in tablet formulations. This area of research is crucial for the accurate and reproducible estimation of drugs in pharmaceutical formulations, ensuring dosage accuracy and patient safety (Jain, Kulkarni, Jain & Jain, 2012).
properties
CAS RN |
1012035-06-1 |
---|---|
Molecular Formula |
C24H30ClN3O4S |
Molecular Weight |
492.03 |
IUPAC Name |
N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-16-14-27(15-17(2)25-16)20-8-12-24(30-4)22(13-20)26-32(28,29)21-9-6-19(7-10-21)23-11-5-18(3)31-23;/h5-13,16-17,25-26H,14-15H2,1-4H3;1H |
InChI Key |
GHMVYFVWXHMBEZ-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(O4)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK-894490A; GSK 894490A; GSK894490A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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